2-(4-bromophenoxy)-N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]acetamide
Description
This compound features a thiazole core substituted at position 5 with a 3,4-dichlorobenzyl group and at position 2 with an acetamide moiety bearing a 4-bromophenoxy chain. The compound’s synthesis likely involves coupling of bromophenoxyacetic acid derivatives with aminothiazole intermediates, as inferred from analogous pathways in and .
Properties
IUPAC Name |
2-(4-bromophenoxy)-N-[5-[(3,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrCl2N2O2S/c19-12-2-4-13(5-3-12)25-10-17(24)23-18-22-9-14(26-18)7-11-1-6-15(20)16(21)8-11/h1-6,8-9H,7,10H2,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJKNTQQYJPGDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NC2=NC=C(S2)CC3=CC(=C(C=C3)Cl)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrCl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-bromophenol with an appropriate acylating agent to form 4-bromophenoxyacetyl chloride. This intermediate is then reacted with 5-(3,4-dichlorobenzyl)-1,3-thiazole-2-amine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenoxy)-N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and acids or bases for hydrolysis. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation or reduction reactions may produce compounds with altered oxidation states.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various chemical reactions.
Biology: It may be used in studies involving enzyme inhibition, receptor binding, or other biochemical assays.
Medicine: The compound could be investigated for its potential therapeutic effects, such as antimicrobial or anticancer activity.
Industry: It may find applications in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The bromine and chlorine atoms, as well as the thiazole ring, contribute to its binding affinity and specificity for these targets. The compound may inhibit enzyme activity, modulate receptor function, or interfere with cellular pathways, leading to its observed effects.
Comparison with Similar Compounds
Core Heterocycle Modifications
- Thiazole vs. Thiadiazole ( vs. Target Compound) : Thiadiazole derivatives (e.g., 7d) exhibit enhanced cytotoxicity but require pyridinyl or methoxyphenyl substituents for activity. The thiazole core in the target compound may favor different binding interactions due to reduced ring strain and electronic effects .
- Triazole Hybrids (): Compound 6g replaces the bromophenoxy group with a triazole-sulfanyl moiety, enhancing selectivity for breast cancer cells. This suggests that nitrogen-rich heterocycles improve target specificity .
Substituent Effects
- Halogenated Aromatic Groups: The 3,4-dichlorobenzyl group (common in Target and 6g) likely enhances lipophilicity and membrane penetration. Bromophenoxy (Target) vs. Chlorophenoxy (): Bromine’s larger atomic radius may increase steric hindrance but improve π-π stacking in hydrophobic pockets .
- Methoxy vs.
Physicochemical and Pharmacokinetic Properties
Table 2: Predicted Properties Based on Analogues
*Estimated based on bromine and chlorine content.
- Crystal Packing (): Dihedral angles between aromatic rings (e.g., 66.4° in ) suggest conformational rigidity, which may influence bioavailability. The target compound’s bromophenoxy and dichlorobenzyl groups could adopt similar packing motifs .
- Synthetic Accessibility : The target compound’s synthesis likely parallels routes in , involving chloroacetamide intermediates and nucleophilic substitution .
Q & A
Basic Research Questions
Q. What are the common synthetic pathways for 2-(4-bromophenoxy)-N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]acetamide, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the thiazole core via cyclization of thiourea derivatives with α-haloacetophenones. For example, 3,4-dichlorobenzyl-substituted thiazoles are synthesized by reacting 3,4-dichlorobenzylamine with chloroacetyl chloride, followed by coupling with 4-bromophenoxyacetic acid . Key intermediates are characterized using FT-IR (to confirm amide C=O stretches at ~1650–1700 cm⁻¹), H/C NMR (to verify aromatic protons and thiazole ring protons), and LC-MS (to confirm molecular ion peaks) .
Q. How is the purity and structural integrity of this compound validated in preclinical studies?
- Methodological Answer : Purity is assessed via HPLC (using a C18 column with acetonitrile/water gradients) to ensure ≥95% purity. Structural integrity is confirmed through X-ray crystallography (if single crystals are obtainable) or 2D NMR techniques (e.g., HSQC and HMBC) to resolve ambiguities in aromatic substitution patterns . For example, NOESY experiments can clarify spatial proximity of the 4-bromophenoxy group to the thiazole ring .
Q. What initial biological screening assays are recommended for evaluating its therapeutic potential?
- Methodological Answer : Begin with in vitro assays:
- Anticancer Activity : MTT assays on cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) at concentrations of 1–100 μM, with IC₅₀ calculations .
- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, reporting MIC values .
- Enzyme Inhibition : α-Glucosidase inhibition assays using PNPG as a substrate to assess antidiabetic potential .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across similar compounds?
- Methodological Answer : Discrepancies (e.g., varying IC₅₀ values in anticancer assays) may arise from differences in cell line genotypes or assay conditions. To address this:
- Perform dose-response assays under standardized conditions (e.g., 72-hour exposure, 10% FBS media).
- Use comparative SAR studies to isolate the impact of substituents. For instance, replacing the 3,4-dichlorobenzyl group with a 4-fluorobenzyl group (as in ) may alter hydrophobicity and target binding .
- Validate target engagement via kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
Q. What crystallographic strategies are optimal for determining the 3D structure of this compound, particularly with challenging diffraction patterns?
- Methodological Answer : Use SHELXT for initial structure solution and SHELXL for refinement . For poor-quality crystals (e.g., twinning or weak diffraction):
- Apply TWINLAW commands in SHELXL to model twinning operators.
- Utilize high-resolution synchrotron data (λ = 0.7–1.0 Å) to enhance data completeness.
- Refine disorder models for flexible groups (e.g., the 4-bromophenoxy moiety) using PART instructions . Example: A related thiazole-acetamide derivative () required anisotropic displacement parameters for the dichlorobenzyl group to resolve thermal motion artifacts .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s selectivity for cancer targets?
- Methodological Answer :
- Core Modifications : Replace the thiazole ring with oxadiazole () to assess impact on apoptosis pathways.
- Substituent Variation : Synthesize analogs with electron-withdrawing groups (e.g., -NO₂) at the 4-bromophenoxy position to enhance electrophilicity and DNA intercalation potential .
- Pharmacophore Mapping : Use MOE or Schrödinger Suite to align analogs with co-crystallized kinase inhibitors (e.g., EGFR or VEGFR2), identifying critical H-bond donors/acceptors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
